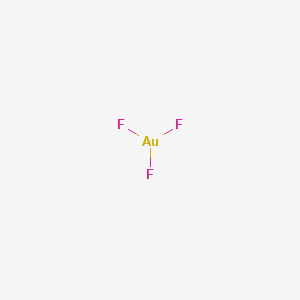

Gold trifluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gold trifluoride is a gold coordination entity.

科学的研究の応用

Crystal Structure Analysis

Gold trifluoride's crystal structure has been extensively studied. It forms a fluorine-bridged polymer with gold atoms linked to square-planar arrangements of fluorine atoms. This structure features an infinite hexagonal helix and exhibits weak cross-linking between chains. This unique structure is consistent with the antibonding nature of the electron pairs in gold(III)'s electron configuration (Einstein et al., 1967).

Catalytic Applications

Gold trifluoride has been utilized in catalytic applications, particularly in a fluoride-rebound mechanism for C(sp3)-CF3 bond formation. This process is significant for introducing trifluoromethyl substituents, often used in pharmaceuticals, through a mechanism involving fluoride abstraction and migratory insertion. This method is valuable for synthesizing radiolabeled compounds for positron emission tomography (Levin et al., 2017).

Nanoparticle Research

Gold nanoparticles, which differ from gold trifluoride but are closely related, have seen significant research interest. They exhibit unique quantum-size-related properties, making them crucial in fields like catalysis and biology. Applications include cellular imaging, as well as in the design and development of nanotechnology (Daniel & Astruc, 2004).

Molecular Structure Studies

Research on the molecular geometry of gold trifluoride, both in monomeric and dimeric forms, has been conducted using gas-phase electron diffraction and high-level quantum chemical calculations. These studies reveal intricate details about the molecular structure, contributing to a deeper understanding of gold trifluoride's chemical properties (Réffy et al., 2000).

Biomedical Applications

In the broader context of gold compounds, there has been research on the biomedical applications of gold nanoparticles, which could be extrapolated to understanding the potential of gold trifluoride. This includes drug delivery, cancer treatment, and the study of nanoparticle toxicity and cellular uptake (Murphy et al., 2008).

特性

製品名 |

Gold trifluoride |

|---|---|

分子式 |

AuF3 |

分子量 |

253.96178 g/mol |

IUPAC名 |

trifluorogold |

InChI |

InChI=1S/Au.3FH/h;3*1H/q+3;;;/p-3 |

InChIキー |

NIXONLGLPJQPCW-UHFFFAOYSA-K |

正規SMILES |

F[Au](F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(naphthalen-1-ylamino)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide](/img/structure/B1233608.png)

![(1-{[(1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl)sulfanyl]methyl}cyclopropyl)acetic acid](/img/structure/B1233629.png)

![2-Methoxy-4-(3-phenylimino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene)-1-cyclohexa-2,5-dienone](/img/structure/B1233630.png)

![1-methyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-1H-indazole-3-carboxamide](/img/structure/B1233632.png)